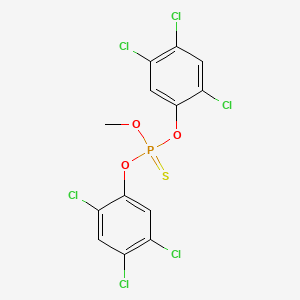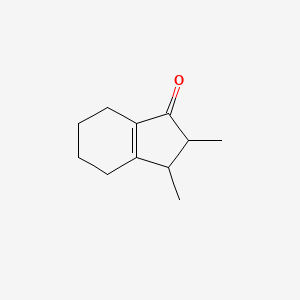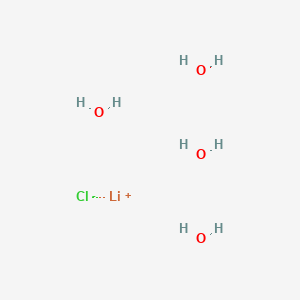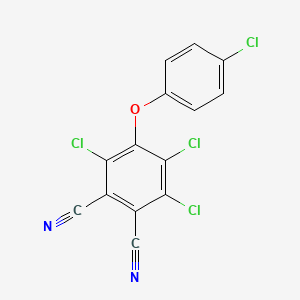
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated to form trichlorobenzene derivatives.
Phenoxy Substitution:
Dicarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process.
化学反应分析
Types of Reactions
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce less chlorinated benzene derivatives.
科学研究应用
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways
属性
CAS 编号 |
56266-80-9 |
|---|---|
分子式 |
C14H4Cl4N2O |
分子量 |
358.0 g/mol |
IUPAC 名称 |
3,4,6-trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H4Cl4N2O/c15-7-1-3-8(4-2-7)21-14-12(17)10(6-20)9(5-19)11(16)13(14)18/h1-4H |
InChI 键 |
ICAJEQCKRYWUNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


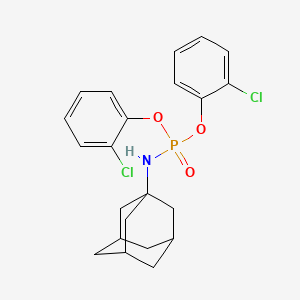
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
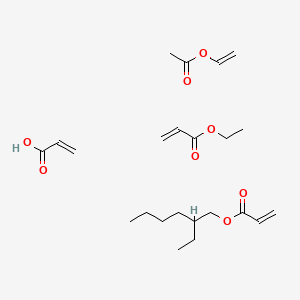
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
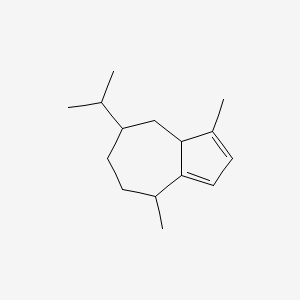
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
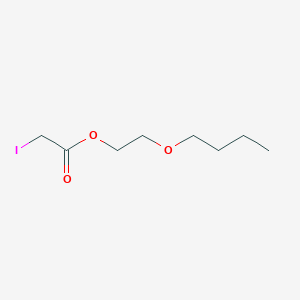
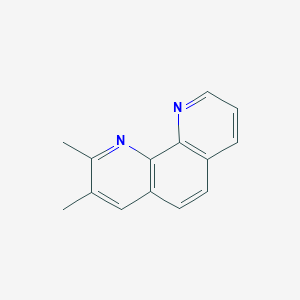


![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
